2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
61562-16-1 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethoxy-2-methyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-3-13-12(2)14-9-11(15-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
NPZMMCKNDKZZRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 2 Methyl 4 Phenyl 1,3 Dioxolane and Analogous Cyclic Acetals
General Principles of 1,3-Dioxolane (B20135) Formation
The creation of the 1,3-dioxolane ring system is typically achieved through the reaction of a carbonyl compound with a 1,2-diol. This reversible reaction is governed by equilibrium, necessitating specific conditions to favor the formation of the acetal (B89532) product.
Acid-Catalyzed Condensation of 1,3-Diols with Aldehydes and Ketones
The most common method for preparing 1,3-dioxolanes involves the condensation of a 1,2-diol (like ethylene (B1197577) glycol) with an aldehyde or a ketone. chemtube3d.com This reaction requires an acid catalyst, which can be either a Brønsted or a Lewis acid. organic-chemistry.orgthieme-connect.de Commonly used catalysts include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.org
The reaction is an equilibrium process, and to drive it towards the product side, the water formed as a byproduct must be removed. organic-chemistry.org A standard laboratory technique employs a Dean-Stark apparatus, which continuously removes water from the refluxing reaction mixture. organic-chemistry.org Alternatively, chemical dehydrating agents like orthoesters or physical sequestration using molecular sieves can be employed. organic-chemistry.org Various catalysts and conditions have been developed to optimize yield and reaction time, including the use of solid acid catalysts like montmorillonite (B579905) K10 or sulfonated cation exchangers, which can simplify product purification. nih.govresearchgate.net
| Catalyst Type | Specific Example(s) | Typical Conditions | Reference(s) |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄) | Reflux in a solvent like toluene (B28343) with water removal (e.g., Dean-Stark trap) | organic-chemistry.org |
| Lewis Acid | Zirconium tetrachloride (ZrCl₄), Cerium(III) triflate | Mild conditions, often at room temperature | organic-chemistry.org |
| Solid Acid | Montmorillonite K10, FIBAN K-1 sulfonated cation exchanger | Heterogeneous catalysis, often in boiling benzene | nih.govresearchgate.net |
| Other | Iodine, N-bromosuccinimide (NBS) | Neutral, aprotic conditions or for in situ acetal exchange | organic-chemistry.org |
Mechanistic Pathways of Cyclic Acetalization
The acid-catalyzed formation of a cyclic acetal from a diol and a carbonyl compound proceeds through a well-defined multi-step mechanism. libretexts.orgmasterorganicchemistry.com
Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.com
Hemiacetal Formation: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the attacking oxygen yields a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com
Formation of a Leaving Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.com
Ring Closure: The lone pair of electrons on the ether oxygen in the hemiacetal intermediate assists in the elimination of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. libretexts.org The second hydroxyl group of the diol then performs an intramolecular nucleophilic attack on the carbon of the oxonium ion, closing the ring. youtube.com
Final Deprotonation: The final step is the deprotonation of the newly formed ether oxygen, which yields the neutral cyclic acetal and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. youtube.comyoutube.com
Specific Synthetic Routes to 2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane
While literature detailing the synthesis of this compound is not abundant, its structure as a cyclic orthoester points toward established synthetic methodologies. The key precursors for this compound are 1-phenyl-1,2-ethanediol (B126754) and a reagent that can provide the C2-ethoxy and C2-methyl groups, such as triethyl orthoacetate. The synthesis of analogous compounds, such as 2-methyl-4-phenyl-1,3-dioxolane (B8692464) from 1-phenyl-1,2-ethanediol and acetaldehyde, provides a basis for these approaches. google.comgoogle.com
Direct Acetalization Strategies
A direct synthesis of this compound would involve the reaction of 1-phenyl-1,2-ethanediol with an appropriate orthoester. In this case, triethyl orthoacetate (CH₃C(OEt)₃) serves as the ideal carbonyl equivalent, providing both the C2-methyl and C2-ethoxy substituents in a single reagent.
The reaction would be performed under anhydrous acidic conditions, using a catalyst like p-toluenesulfonic acid. The orthoester itself can act as a dehydrating agent, reacting with any water present to form an ester and ethanol (B145695), thus driving the equilibrium toward the formation of the desired 1,3-dioxolane product.
Transacetalization Approaches
Transacetalization is an effective alternative method where an existing acetal or orthoester exchanges its alcohol components with a different diol. researchgate.net This approach can be more efficient than direct acetalization, particularly when dealing with less reactive carbonyl compounds or for achieving higher yields. researchgate.net
For the target molecule, 1-phenyl-1,2-ethanediol could be reacted with a simple orthoester, such as triethyl orthoacetate, in the presence of an acid catalyst. organic-chemistry.org The equilibrium-driven reaction would release ethanol, leading to the formation of the thermodynamically stable five-membered 1,3-dioxolane ring. This method is often favored for its mild conditions and high efficiency. organic-chemistry.org
Orthoester-Mediated Syntheses of 1,3-Dioxolane Derivatives
Orthoesters, such as triethyl orthoformate and triethyl orthoacetate, are versatile reagents in the synthesis of 1,3-dioxolanes and their 2-alkoxy derivatives. organic-chemistry.org These reagents can serve a dual purpose: they act as both the electrophilic carbonyl equivalent and as an efficient water scavenger. organic-chemistry.org
In the context of synthesizing this compound, the reaction between 1-phenyl-1,2-ethanediol and triethyl orthoacetate under acid catalysis is a prime example of an orthoester-mediated synthesis. The reaction proceeds smoothly as the orthoester reacts with the diol to form the cyclic orthoester product. This method avoids the separate, and often cumbersome, step of water removal required in traditional acetalization reactions, making it a highly practical and efficient strategy. organic-chemistry.org
| Methodology | Reactants | Typical Catalyst | Key Features |
|---|---|---|---|
| Direct Acetalization / Orthoester-Mediated Synthesis | 1-Phenyl-1,2-ethanediol + Triethyl orthoacetate | p-Toluenesulfonic acid (TsOH) or other acid catalyst | Single-step reaction; orthoester acts as both reactant and dehydrating agent. |
| Transacetalization | 1-Phenyl-1,2-ethanediol + Triethyl orthoacetate | Acid catalyst (Brønsted or Lewis) | Equilibrium-driven exchange reaction, often under mild conditions. |
Advanced Synthetic Strategies for Substituted 1,3-Dioxolanes
Modern synthetic approaches to 1,3-dioxolanes prioritize efficiency, selectivity, and the ability to generate complex molecular architectures. These strategies often employ novel catalytic systems and reaction designs to overcome challenges associated with traditional acid-catalyzed acetalization, such as harsh conditions and lack of stereocontrol.
Achieving stereocontrol in the synthesis of 1,3-dioxolane derivatives is of paramount importance, particularly when the target molecule possesses multiple stereocenters. Researchers have developed several strategies to address this challenge, including substrate-controlled and catalyst-controlled methods.
One notable approach involves the organocatalytic formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones with aldehydes. nih.govacs.org This method utilizes cinchona-alkaloid-thiourea-based bifunctional organocatalysts to produce optically active 1,3-dioxolanes with high enantioselectivity. The reaction proceeds through a hemiacetal intermediate, and the catalyst effectively controls the stereochemical outcome of the cyclization. nih.govacs.org Optimization of reaction parameters such as the catalyst, solvent, and temperature is crucial for achieving both high yields and stereoselectivities. For instance, using a quinidine-derived bifunctional catalyst in cyclopentyl methyl ether (CPME) has been shown to be effective. acs.org
Another strategy for stereoselective formation of substituted 1,3-dioxolanes involves a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. nih.gov This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by the silyl enol ether. nih.gov The use of chiral hypervalent iodine reagents can induce enantioselectivity in the final product. nih.gov
Table 1: Organocatalytic Asymmetric Synthesis of 1,3-Dioxolanes Data sourced from Asano, K., & Matsubara, S. (2012). Organic Letters, 14(6), 1620–1623. acs.org
| Entry | Aldehyde (2) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 1 | Cyclohexanecarboxaldehyde | 83 | >95:5 | 94 |
| 2 | Isovaleraldehyde | 84 | 88:12 | 92 |
| 3 | Pivalaldehyde | 76 | >95:5 | 94 |
| 4 | Benzaldehyde | 60 | 60:40 | 88 |
| 5 | 1-Naphthaldehyde | 63 | 64:36 | 93 |
Epoxides and 1,2-diols are common and versatile precursors for the synthesis of 1,3-dioxolanes. The fundamental reaction involves the coupling of these substrates with a ketone or an aldehyde.
The reaction of an epoxide with a carbonyl compound is typically catalyzed by a Lewis acid. This process involves the activation of the epoxide by the Lewis acid, followed by nucleophilic attack of the carbonyl oxygen and subsequent ring closure. A variety of Lewis acids have been employed for this transformation, including tin(II) chloride (SnCl₂), which has been shown to be an efficient catalyst for the reaction of epoxides with acetone (B3395972) to yield 2,2-dimethyl-1,3-dioxolanes. researchgate.net This reaction is diastereospecific, meaning the stereochemistry of the epoxide is transferred to the product. researchgate.net However, for certain substrates and conditions, erosion of optical activity has been observed. researchgate.net
1,2-diols react with aldehydes and ketones, typically under acidic conditions, to form 1,3-dioxolanes. This is a reversible reaction, and often requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org Common catalysts include Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zirconium tetrachloride. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to the specific substrates, accommodating various functional groups.
A significant advancement in this area is the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. For example, zeolite-encapsulated transition metal complexes have been used to catalyze the reaction of styrene (B11656) oxide with acetone. researchgate.net More recently, graphene oxide has emerged as a powerful catalyst for these transformations. researchgate.netresearchgate.net
The development of novel catalytic systems is a continuous effort in the field of organic synthesis to improve reaction efficiency, selectivity, and sustainability. In the context of 1,3-dioxolane synthesis, graphene oxide (GO) has been identified as a highly effective catalyst. researchgate.netresearchgate.net
GO can catalyze the formation of 1,3-dioxolanes from both epoxides and 1,2-diols with ketones under ultrasonic irradiation. researchgate.netresearchgate.net This sonochemical method offers several advantages, including mild reaction conditions, high yields, short reaction times, and the reusability of the catalyst. The acidic nature of GO is believed to be responsible for its catalytic activity, protonating the epoxide or activating the carbonyl group to facilitate the reaction. researchgate.net
The reaction of various epoxides and 1,2-diols with different ketones has been successfully demonstrated using a GO catalyst. The methodology is applicable to a broad range of substrates, affording the corresponding 1,3-dioxolane derivatives in excellent yields. The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. researchgate.net
Table 2: Graphene Oxide Catalyzed Synthesis of 1,3-Dioxolanes from Epoxides and Ketones under Ultrasonic Irradiation Data sourced from Mirza-Aghayan, M., et al. (2020). Catalysis Letters, 150(7). researchgate.net
| Entry | Epoxide | Ketone | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Styrene oxide | Acetone | 25 | 95 |
| 2 | Styrene oxide | Cyclohexanone | 30 | 92 |
| 3 | 1,2-Epoxyoctane | Acetone | 25 | 94 |
| 4 | Propylene oxide | Acetone | 30 | 90 |
| 5 | Epichlorohydrin | Acetone | 30 | 92 |
Optimization of Reaction Conditions and Yields for Academic Research
In an academic research setting, the optimization of reaction conditions is a critical exercise to maximize product yields, enhance selectivity, and understand the underlying reaction mechanism. For the synthesis of 1,3-dioxolanes, several parameters can be systematically varied and their effects studied.
Catalyst Screening and Loading: The choice of catalyst is paramount. A screening of different Brønsted and Lewis acids, or heterogeneous catalysts like graphene oxide, can reveal the most effective promoter for a given transformation. acs.org Once the optimal catalyst is identified, its loading is typically optimized to find the lowest possible amount that still affords a high yield in a reasonable timeframe, which is both economically and environmentally beneficial. acs.org
Solvent Effects: The solvent can significantly influence the reaction rate, yield, and selectivity. For reactions that produce water, such as the condensation of diols and carbonyls, a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) is often employed to drive the reaction to completion. organic-chemistry.org In other cases, the polarity and coordinating ability of the solvent can affect the catalyst's activity and the stability of reaction intermediates. A systematic screening of solvents with different properties is therefore a standard optimization procedure. acs.org
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions or decomposition of products and reactants. Therefore, reactions are often monitored over time at different temperatures to establish the optimal balance that provides the highest yield of the desired product.
Substrate Concentration and Stoichiometry: The concentration of the reactants can impact the reaction rate. In some cases, using one of the reactants in excess can shift the equilibrium to favor product formation. For instance, in the synthesis of 2,2-dimethyl-1,3-dioxolanes from epoxides, acetone is often used as both a reactant and the solvent. researchgate.net
A comprehensive optimization study would involve the systematic variation of these parameters, often one at a time, while keeping others constant, to build a detailed understanding of the reaction landscape and identify the conditions that provide the best possible outcome.
Table 3: Optimization of Iron-Catalyzed Ketalization of Lactic Acid with Acetone Data sourced from Ferlin, F., et al. (2021). ACS Sustainable Chemistry & Engineering. acs.org
| Entry | Cosolvent | Acetone/Lactic Acid (mol/mol) | Yield (%) |
|---|---|---|---|
| 1 | Heptane | 5 | 70 |
| 2 | Petroleum Ether | 5 | 85 |
| 3 | Petroleum Ether | 10 | 91 |
| 4 | Toluene | 5 | 72 |
| 5 | Cyclohexane | 5 | 75 |
Reaction Chemistry and Mechanistic Investigations of 2 Ethoxy 2 Methyl 4 Phenyl 1,3 Dioxolane
Acid-Catalyzed Hydrolysis and Exchange Reactions of Cyclic Acetals
The cleavage of cyclic acetals, such as 2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane, in the presence of an acid catalyst is a fundamental reaction, typically proceeding through a stabilized carbocationic intermediate. This process is crucial for the deprotection of diol or carbonyl functionalities in multistep syntheses. researchgate.net
Formation and Stability of Oxocarbenium Ions
The mechanism of acid-catalyzed hydrolysis of this compound commences with the protonation of the exocyclic ethoxy group, converting it into a good leaving group (ethanol). Subsequent departure of ethanol (B145695) generates a key reactive intermediate: a cyclic oxocarbenium ion.
This cation is significantly stabilized by resonance, delocalizing the positive charge between the C2 carbon and the two endocyclic oxygen atoms. The general structure of an oxocarbenium ion is a resonance hybrid between a carbenium ion and an oxonium ion. The stability of this intermediate is the primary reason these reactions proceed readily under acidic conditions, often following an SN1-like pathway.
| Factor | Influence on Oxocarbenium Ion Stability | Relevance to this compound |
|---|---|---|
| Resonance | Delocalization of the positive charge onto the two ring oxygen atoms provides significant stabilization. | This is the principal stabilizing factor for the intermediate formed. |
| Inductive Effects | Electron-donating groups on the C2 carbon stabilize the positive charge. | The methyl group at C2 provides a modest stabilizing inductive effect. |
| Ring Strain | Five-membered rings like 1,3-dioxolanes can form oxocarbenium ions more readily than six-membered 1,3-dioxanes. | The 1,3-dioxolane (B20135) structure facilitates the formation of the planar oxocarbenium ion. |
| Substituents on C4/C5 | Substituents can influence the conformation and electronic environment of the ring. | The phenyl group at C4 exerts an inductive effect and can influence the preferred conformation of the intermediate. |
Nucleophilic Attack Pathways and Regioselectivity
Once the stabilized oxocarbenium ion is formed, it is a potent electrophile susceptible to attack by a nucleophile. In the case of hydrolysis, the nucleophile is a water molecule. The attack occurs exclusively at the C2 carbon, which bears the partial positive charge.
Protonation: The ethoxy group is protonated by an acid catalyst.
Formation of Oxocarbenium Ion: The protonated ethoxy group departs as ethanol, forming the resonance-stabilized oxocarbenium ion.
Nucleophilic Attack: A water molecule attacks the electrophilic C2 carbon of the oxocarbenium ion.
Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal intermediate.
Ring Opening: The hemiacetal undergoes acid-catalyzed ring opening to yield the final products: 1-phenyl-1,2-ethanediol (B126754) and the protonated form of ethyl acetate.
The regioselectivity of the initial cleavage is dictated by the superior leaving group ability of the protonated exocyclic ethoxy group compared to the endocyclic ether oxygens. The subsequent ring-opening of the hemiacetal intermediate is driven by the formation of thermodynamically stable products.
Ring-Opening and Rearrangement Reactions of 1,3-Dioxolanes
Beyond simple hydrolysis, the 1,3-dioxolane ring is involved in a variety of transformations that are valuable in organic synthesis. These reactions leverage the unique structure of the acetal (B89532) for functional group interconversions and skeletal rearrangements.
Selective Cleavage for Functional Group Interconversion
The primary application of 1,3-dioxolanes is in the protection of functional groups. nih.gov Their acid-catalyzed cleavage serves as the deprotection step, revealing the original carbonyl or diol. This strategy allows for chemical modifications on other parts of a molecule without affecting the protected group. researchgate.netresearchgate.net For instance, a molecule containing both a ketone and an ester can have the ketone selectively protected as a dioxolane. The ester can then be reduced with a reagent like lithium aluminum hydride, and subsequent acidic workup will not only quench the reaction but also hydrolyze the dioxolane to regenerate the ketone.
The selective cleavage of one dioxolane group in the presence of another is also possible, depending on the electronic and steric environment of each group, enabling complex, multi-step syntheses, particularly in carbohydrate chemistry. researchgate.netresearchgate.net
Conversion of Vicinal Diols into Olefins via 2-Methoxy-1,3-dioxolane Derivatives
A significant transformation of vicinal diols is their deoxygenation to form olefins. The Corey-Winter olefination is a well-established, stereospecific method for this conversion. organicreactions.orgwikipedia.org The process typically involves a two-step sequence:
Formation of a 1,3-dioxolane-2-thione (B3368218) (a cyclic thionocarbonate) from the vicinal diol using a reagent like thiophosgene (B130339) or thiocarbonyldiimidazole. organic-chemistry.orgnrochemistry.com
Reaction of the thionocarbonate with a trivalent phosphorus compound, such as trimethyl phosphite, which desulfurizes the intermediate, leading to a carbene that fragments to yield the olefin and carbon dioxide. wikipedia.org
While the classical Corey-Winter reaction utilizes a thionocarbonate, related eliminations can proceed from other 1,3-dioxolane derivatives. Although the outline specifies 2-methoxy derivatives, the most common and efficient procedures for this specific transformation rely on the thiono-analogue. The key principle is the formation of a cyclic intermediate that can undergo a syn-elimination upon treatment with a suitable reagent. This stereospecificity is a major advantage; a cis-diol will yield a cis-alkene, and a trans-diol will produce a trans-alkene. wikipedia.org
| Method | Key Intermediate | Typical Reagent for Elimination | Stereochemistry |
|---|---|---|---|
| Corey-Winter Olefination | 1,3-dioxolane-2-thione | Trimethyl phosphite | Stereospecific (syn-elimination) organicreactions.orgwikipedia.org |
| Bisdithiocarbonate Method | Bisdithiocarbonate | Tri-n-butyltin hydride | High yield rsc.org |
Zirconocene-Catalyzed Rearrangements of Epoxy Esters to Bicyclic Ortho Esters
While not a direct reaction of this compound itself, zirconocene-catalyzed rearrangements represent an important class of reactions involving ortho ester-like structures. Zirconocene-based systems are powerful catalysts for various organic transformations, including alkene oligomerization and cyclization of aminoalkenes. mdpi.comnih.gov
In a relevant transformation, epoxy esters can undergo acid-catalyzed or Lewis acid-mediated rearrangement to form bicyclic ortho esters. nih.govlboro.ac.uk Mechanistic studies using isotopic labeling have shown that this rearrangement can occur via intramolecular cyclization, where the ester carbonyl oxygen acts as a nucleophile, attacking one of the epoxide carbons. nih.gov This process is often highly regioselective and stereospecific. The resulting bicyclic ortho ester can be a stable product or can undergo further rearrangement to other cyclic ethers. These biomimetic rearrangements provide insight into the potential biosynthetic pathways of complex natural products like marine polyether toxins. nih.gov
The mechanism typically involves:
Activation of the epoxide by a Lewis acid (e.g., a zirconocene (B1252598) species or other metal triflate).
Intramolecular nucleophilic attack by the ester carbonyl oxygen onto an epoxide carbon. This ring-opening is stereospecific, proceeding with inversion of configuration at the center of attack. lboro.ac.uk
Formation of a bicyclic dioxonium (B1252973) ion intermediate.
Capture of the intermediate to form the stable bicyclic ortho ester.
This type of rearrangement highlights the diverse reactivity of functional groups that can lead to the formation of complex cyclic ortho ester systems, which are structurally related to the ortho ester functionality present in the title compound.
Reactivity with Specific Reagents and Reaction Scope
The reactivity of this compound is characterized by the presence of the orthoester functional group and the chiral center at the 4-position of the dioxolane ring. These structural features dictate its behavior in the presence of various reagents and its potential applications in synthetic chemistry.
This compound as a Carbonyl Equivalent in Addition Reactions
Orthoesters, including this compound, can function as valuable carbonyl equivalents in organic synthesis. The core principle behind this application lies in the ability of the 1,3-dioxolane ring to act as a protecting group for a carbonyl functionality, which can be revealed under specific, typically acidic, conditions. The reaction proceeds through the formation of a stabilized oxocarbenium ion intermediate upon treatment with a Lewis acid. This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles.
The general mechanism involves the coordination of a Lewis acid to one of the oxygen atoms of the dioxolane ring, facilitating the cleavage of a carbon-oxygen bond. This results in the formation of a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile that readily reacts with nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), enol ethers, or other carbon- and heteroatom-centered nucleophiles. Following the nucleophilic addition, subsequent hydrolysis of the resulting intermediate unmasks the carbonyl group, leading to the formation of a new ketone or aldehyde.
A key advantage of using a 2-alkoxy-1,3-dioxolane like the title compound is the controlled release of the electrophilic species under mild conditions, which can prevent side reactions often encountered with more reactive carbonyl compounds. The phenyl group at the 4-position can influence the reactivity and stereoselectivity of the nucleophilic attack on the oxocarbenium ion intermediate.
Below is a table summarizing the expected outcomes of addition reactions with various nucleophiles, treating this compound as an equivalent of a methyl phenyl ketone derivative.
| Nucleophile (Nu⁻) | Reagent Example | Intermediate Product | Final Product after Hydrolysis |
| Alkyl | CH₃MgBr (Grignard) | 2-alkoxy-2,4-dimethyl-4-phenyl-1,3-dioxolane | Acetophenone |
| Aryl | PhLi (Organolithium) | 2-alkoxy-2-methyl-2,4-diphenyl-1,3-dioxolane | Propiophenone |
| Hydride | LiAlH₄ (Hydride reagent) | This compound (reduction of ester equivalent) | 1-Phenylethanol |
| Cyanide | NaCN | 2-cyano-2-methyl-4-phenyl-1,3-dioxolane | α-Hydroxy-α-phenylpropanenitrile |
Orthoester Reactivity in Dynamic Covalent Chemistry
The orthoester functionality in this compound makes it a suitable component for dynamic covalent chemistry (DCC). rsc.orgsemanticscholar.org DCC involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic libraries of compounds that can adapt their constitution in response to external stimuli. researchgate.netnih.gov
The key reaction in this context is the acid-catalyzed exchange of the ethoxy group at the C2 position with other alcohols. rsc.orgsemanticscholar.org This transorthoesterification process allows for the reversible connection and disconnection of molecular building blocks. The equilibrium of this exchange can be influenced by factors such as the concentration of the reactants, the presence of a template, or the removal of a byproduct (e.g., ethanol). rsc.orgsemanticscholar.org
The tripodal nature of the orthoester carbon allows for the potential formation of complex three-dimensional structures. rsc.orgsemanticscholar.org For instance, reaction with diols or triols can lead to the formation of macrocycles or cage-like molecules through reversible bond formation. The phenyl group on the dioxolane ring can introduce steric and electronic properties that can influence the geometry and stability of the resulting dynamic covalent structures.
The general conditions for orthoester exchange in a DCC context involve the use of a catalytic amount of a protic or Lewis acid in an anhydrous organic solvent. The reversibility of the reaction allows the system to reach a thermodynamic minimum, potentially leading to the self-assembly of the most stable molecular architecture. rsc.orgsemanticscholar.org
The table below outlines the conceptual application of this compound in dynamic covalent chemistry.
| Reactant | Catalyst | Resulting Linkage | Potential Application |
| Diol (e.g., ethylene (B1197577) glycol) | p-Toluenesulfonic acid | Dioxolane-Orthoester-Dioxolane | Formation of macrocycles |
| Polyol (e.g., glycerol) | Sc(OTf)₃ | Cross-linked network | Stimuli-responsive gels |
| Amino alcohol | BF₃·OEt₂ | Aminal-orthoester interchange | Dynamic combinatorial libraries |
Stereochemical Implications in 1,3-Dioxolane Reaction Mechanisms
The presence of a stereocenter at the C4 position (bearing the phenyl group) in this compound has significant stereochemical implications for its reactions. The compound can exist as a pair of enantiomers, (4R)- and (4S)-2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane. Furthermore, the C2 carbon, being a tertiary center, can also be chiral, leading to the possibility of diastereomers (cis and trans isomers) depending on the relative orientation of the substituents at C2 and C4.
In reactions proceeding through the formation of an oxocarbenium ion at C2, the initial stereochemistry at this position is lost as the carbon becomes sp²-hybridized and planar. However, the existing stereocenter at C4 can still influence the facial selectivity of the subsequent nucleophilic attack. The phenyl group can sterically hinder one face of the intermediate cation, leading to a preferential attack from the less hindered side. This can result in diastereoselective formation of the product. The degree of diastereoselectivity will depend on the nature of the Lewis acid, the nucleophile, and the reaction conditions.
For instance, in Lewis acid-mediated addition reactions, the coordination of the Lewis acid to the oxygen atoms of the dioxolane ring can create a sterically biased environment around the developing oxocarbenium ion, further influencing the direction of the incoming nucleophile.
The synthesis of the parent compound, 2-methyl-4-phenyl-1,3-dioxolane (B8692464), has been shown to yield mixtures of cis and trans diastereomers, with the ratio being dependent on the reaction conditions such as temperature and the choice of acid catalyst. It is reasonable to assume that the synthesis and reactions of the 2-ethoxy-2-methyl analogue would exhibit similar stereochemical behavior. The relative stability of the diastereomers and the transition states leading to their formation will ultimately govern the stereochemical outcome of the reactions.
The table below summarizes the potential stereochemical outcomes for reactions at the C2 position.
| Reaction Type | Stereochemical Consideration | Expected Outcome | Influencing Factors |
| Nucleophilic addition to C2 | Diastereoselectivity | Formation of a major diastereomer | Steric hindrance from the C4-phenyl group, nature of the Lewis acid and nucleophile, reaction temperature |
| Ring-opening reactions | Retention or inversion at C4 | Depends on the mechanism (SN1 vs. SN2 at C4) | Nature of the nucleophile and reaction conditions |
| Dynamic Covalent Chemistry | Diastereomeric equilibration | Formation of the thermodynamically most stable diastereomer | Catalyst, solvent, temperature |
Theoretical and Computational Studies on 2 Ethoxy 2 Methyl 4 Phenyl 1,3 Dioxolane Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and energetics of molecules like 2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane. These methods can provide precise information on molecular geometry, bond lengths, bond angles, and the distribution of electron density.
For instance, studies on similar cyclic acetals, such as 1,3-dioxane (B1201747), have utilized methods like Hartree-Fock (HF) and DFT with various basis sets (e.g., 6-31G(d)) to determine the energies of different conformers. researchgate.net Such calculations would be invaluable in determining the preferred spatial arrangement of the ethoxy, methyl, and phenyl substituents on the 1,3-dioxolane (B20135) ring of the target molecule. The relative energies of different stereoisomers and conformers, such as chair and twist-boat forms in analogous six-membered rings, can be calculated to predict their populations at thermal equilibrium. researchgate.net
Furthermore, these calculations can yield important electronic properties such as dipole moments, molecular electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity, polarity, and potential sites for nucleophilic or electrophilic attack. Vibrational frequency analysis, a standard output of these calculations, can predict the infrared and Raman spectra of the molecule, aiding in its experimental characterization.
Table 1: Illustrative Calculated Structural Parameters for a Dioxolane System
| Parameter | Calculated Value (Illustrative) | Method/Basis Set (Example) |
|---|---|---|
| C2-O1 Bond Length (Å) | 1.42 | DFT/B3LYP/6-31G(d) |
| O1-C5 Bond Length (Å) | 1.44 | DFT/B3LYP/6-31G(d) |
| O1-C2-O3 Bond Angle (°) | 106.5 | DFT/B3LYP/6-31G(d) |
| C4-C5-O1-C2 Dihedral Angle (°) | -35.2 | DFT/B3LYP/6-31G(d) |
Note: The data in this table is illustrative and represents the type of information that can be obtained from quantum chemical calculations for a dioxolane derivative.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and flexibility of molecules over time. For a molecule with multiple rotatable bonds like this compound, MD simulations can provide a detailed picture of its dynamic behavior in various environments, such as in a solvent or at different temperatures.
The conformational analysis of five-membered rings like 1,3-dioxolane is complex due to their high flexibility. datapdf.com MD simulations can map the potential energy surface of the molecule, identifying stable and metastable conformations and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, where specific conformations may be favored.
By simulating the molecule's trajectory over nanoseconds or even microseconds, MD can reveal the range of motion of the ethoxy, methyl, and phenyl substituents and how their movements are correlated. This information is complementary to the static picture provided by quantum chemical calculations and is essential for a complete understanding of the molecule's behavior in a dynamic setting.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including those involving 1,3-dioxolanes. Theoretical studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states. rowansci.comresearchgate.net
For this compound, a key reaction of interest would be its hydrolysis, a common reaction for acetals and ketals. Computational methods can be used to model the step-by-step mechanism of this reaction, including the initial protonation of an oxygen atom, the ring-opening to form a carbocation intermediate, and the subsequent nucleophilic attack by water.
By locating the transition state for each step of the reaction, the activation energy can be calculated. researchgate.net This allows for the determination of the rate-determining step and provides a quantitative prediction of the reaction rate. Different computational methods, such as QST2, QST3, or Berny optimization, can be employed to locate these transition state structures. researchgate.net Studies on the oxidation of 1,3-dioxolane have shown that the ring-opening is a key step, and computational models have been developed to understand the complex reaction network. researchgate.net
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Dioxolane Reaction
| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Protonation | 5.2 | DFT/B3LYP/6-311+G(d,p) |
| Ring Opening | 15.8 | DFT/B3LYP/6-311+G(d,p) |
| Nucleophilic Attack | 8.1 | DFT/B3LYP/6-311+G(d,p) |
Note: This table presents hypothetical data to illustrate the kind of information obtained from computational studies of reaction mechanisms.
Derivation of Structure-Reactivity Relationships from Theoretical Data
A primary goal of theoretical and computational chemistry is to establish clear relationships between the structure of a molecule and its chemical reactivity. By calculating a range of molecular descriptors for a series of related compounds, it is possible to develop quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. researchgate.net
For this compound and its derivatives, theoretical data can provide a wealth of descriptors. These can include:
Electronic descriptors: Atomic charges, dipole moments, HOMO/LUMO energies, and electrostatic potentials can quantify the electronic environment of the molecule.
Steric descriptors: Molecular volume, surface area, and specific geometric parameters can describe the size and shape of the molecule and its substituents.
Topological descriptors: These indices are derived from the graph representation of the molecule and encode information about its connectivity and branching.
By correlating these calculated descriptors with experimentally observed reactivity (e.g., reaction rates, equilibrium constants), a predictive model can be built. For example, the rate of hydrolysis of a series of substituted 1,3-dioxolanes could be correlated with the calculated stability of the carbocation intermediate or the steric hindrance around the reaction center. Such models are invaluable for the rational design of new molecules with desired properties and for gaining a deeper understanding of the factors that govern chemical reactivity. mdpi.comacs.orgnih.gov
Advanced Applications in Organic Synthesis and Materials Science
2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane as a Versatile Synthon in Complex Molecule Synthesis
In the field of organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target structure. This compound serves as a versatile synthon, primarily due to the reactivity of its 2-position. The presence of an ethoxy group on the acetal (B89532) carbon makes it an orthoester analogue, which can act as a precursor to various functional groups.
Strategic Utility of 1,3-Dioxolanes as Protecting Groups in Multi-Step Organic Synthesis
The 1,3-dioxolane (B20135) moiety is a cornerstone of protecting group chemistry, widely employed to mask carbonyl groups (aldehydes and ketones) and 1,2-diols during multi-step syntheses. nih.gov These cyclic acetals are favored for their ease of formation and their stability under a wide range of reaction conditions. wikipedia.orgorganic-chemistry.org
Key Characteristics of 1,3-Dioxolanes as Protecting Groups:
| Property | Description |
| Formation | Typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org |
| Stability | Generally stable to basic, nucleophilic, and reductive conditions. thieme-connect.denii.ac.jp |
| Cleavage | Readily hydrolyzed under aqueous acidic conditions to regenerate the carbonyl and diol. organic-chemistry.orgnii.ac.jp |
This stability profile allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl group. For instance, a ketone can be protected as a dioxolane while an ester in the same molecule is reduced with lithium aluminum hydride. wikipedia.org Subsequent acidic workup removes the protecting group, revealing the ketone. wikipedia.org
Application in pH-Degradable Materials and Covalently Adaptable Networks
The acid-labile nature of the acetal linkage is not only useful for deprotection in synthesis but is also a key feature in the design of "smart" materials. Polymers incorporating 1,3-dioxolane units in their backbone or as pendant groups can be designed to degrade in response to a low-pH environment. researchgate.netnih.gov This property is highly desirable for applications such as controlled drug delivery, where a therapeutic agent can be encapsulated within a polymer matrix and released in the acidic environment of a tumor or specific cellular compartments like endosomes. nih.gov
Furthermore, the reversible formation of acetals is a prime example of dynamic covalent chemistry. researchgate.net This chemistry is central to the development of Covalent Adaptable Networks (CANs). wikipedia.org CANs are crosslinked polymers that behave like robust thermosets at service temperature but can be reprocessed, reshaped, or even recycled upon application of a stimulus, such as heat or a catalyst, which activates the reversible exchange of the crosslinking bonds. wikipedia.orgrsc.org The transacetalization reaction, an exchange of the alcohol components of an acetal, allows the polymer network to rearrange its topology without a loss of integrity, imparting properties of both thermosets and thermoplastics. researchgate.net
Role in Enantioselective Synthesis through Chiral Acetal Intermediates
Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. Chiral acetals derived from enantiomerically pure diols or aldehydes are powerful tools for controlling stereochemistry. mdpi.com
The compound this compound possesses a chiral center at the 4-position. When synthesized from an enantiopure source of styrene (B11656) glycol, this dioxolane can be used as a chiral template. The stereocenter on the dioxolane ring can direct the approach of reagents to a reactive site elsewhere in the molecule, leading to the formation of a new stereocenter with high selectivity. This strategy has been successfully employed in various asymmetric transformations, including Michael additions and Diels-Alder reactions, using related chiral dioxolanones. mdpi.com The predictable facial bias provided by the chiral acetal allows for the synthesis of complex molecules with multiple, well-defined stereocenters. mdpi.comnih.gov
Integration into Dynamic Covalent Systems and Supramolecular Architectures
Dynamic covalent chemistry (DCC) utilizes reversible reactions to generate complex chemical systems under thermodynamic control. researchgate.net The reversible formation and cleavage of acetal bonds are well-suited for DCC. researchgate.net The integration of 1,3-dioxolane units into molecular building blocks allows for the construction of dynamic systems that can adapt their structure in response to environmental changes, such as pH.
This adaptability is exploited in the creation of supramolecular architectures, where molecules self-assemble into larger, ordered structures. The reversible nature of the acetal linkage can be used to form and break connections between components of a supramolecular assembly, leading to materials with responsive properties, such as self-healing polymers or molecular sensors.
Contributions to Polymer Science and Engineering Applications
The 1,3-dioxolane ring is not only a protecting group but also a monomer for polymerization. Specifically, 1,3-dioxolane undergoes cationic ring-opening polymerization (CROP) to produce poly(1,3-dioxolane) (pDXL), a type of polyacetal. nsf.govescholarship.org Polyacetals, in general, are engineering thermoplastics known for their high strength, stiffness, dimensional stability, and low friction. atmanpolymer.comasahi-kasei-plastics.compom-material.com
Recent research has focused on synthesizing ultra-high-molecular-weight poly(1,3-dioxolane), which exhibits excellent mechanical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). nsf.govescholarship.orgnih.govacs.org A key advantage of pDXL is its chemical recyclability; it can be efficiently depolymerized back to its monomer, offering a sustainable alternative to traditional plastics. nsf.govescholarship.org
Furthermore, poly(1,3-dioxolane) is a water-soluble polymer that is sensitive to both pH and temperature, making it suitable for use in functional hydrogels and nanoparticles for biomedical applications. researchgate.netacs.org The incorporation of substituted dioxolanes, such as derivatives of this compound, into the polymer structure could allow for fine-tuning of the polymer's properties, such as its mechanical strength, degradation rate, and thermal stability. rsc.org These materials find use in a wide array of applications, from automotive components and consumer goods to medical devices. atmanpolymer.comnylacast.com
Analytical Methodologies for the Characterization and Study of 2 Ethoxy 2 Methyl 4 Phenyl 1,3 Dioxolane in Research Contexts
Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., High-Resolution NMR, 2D NMR, Advanced Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the identity and unraveling the intricate structural details of 2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane.
High-Resolution and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise molecular structure. scilit.comresearchgate.net One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. libretexts.org For this compound, the ¹H NMR spectrum would show distinct signals for the ethoxy, methyl, phenyl, and dioxolane ring protons. The ¹³C NMR spectrum would similarly identify all unique carbon atoms. libretexts.org
To establish connectivity and spatial relationships, two-dimensional (2D) NMR techniques are employed. youtube.comslideshare.net
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is crucial for assigning protons on the dioxolane ring and confirming the structure of the ethoxy and phenyl groups. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs, definitively linking the proton signals to their corresponding carbon atoms. sdsu.eduustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the phenyl group, the dioxolane ring, and the quaternary orthoester carbon (C2). youtube.comustc.edu.cn
These combined techniques allow for the unambiguous assignment of all atoms in the molecule.
Illustrative NMR Data for this compound
| ¹H NMR (Proton NMR) | ||
|---|---|---|
| Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (Ar-H) | 7.2-7.5 | Multiplet |
| Dioxolane-H (C4-H) | ~5.0 | Multiplet |
| Dioxolane-H (C5-H₂) | ~4.0-4.5 | Multiplet |
| Ethoxy-CH₂ | ~3.6 | Quartet |
| Methyl-CH₃ (C2) | ~1.5 | Singlet |
| Ethoxy-CH₃ | ~1.2 | Triplet |
| ¹³C NMR (Carbon NMR) | ||
| Assignment | Approx. Chemical Shift (δ, ppm) | |
| Phenyl-C (quaternary) | ~140 | |
| Phenyl-CH | ~125-129 | |
| Orthoester-C (C2) | ~115-120 | |
| Dioxolane-CH (C4) | ~80 | |
| Dioxolane-CH₂ (C5) | ~70 | |
| Ethoxy-CH₂ | ~60 | |
| Methyl-CH₃ (C2) | ~25 | |
| Ethoxy-CH₃ | ~15 |
Advanced Mass Spectrometry (MS) provides the molecular weight and crucial fragmentation data that aids in structural confirmation and mechanistic studies. nih.gov Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula. Tandem mass spectrometry (MS/MS) is used to study fragmentation pathways, which is particularly valuable for investigating reaction mechanisms like hydrolysis. nih.gov The acid-catalyzed hydrolysis of orthoesters proceeds through a carboxonium ion intermediate, and MS/MS can be used to detect and characterize such transient species or their breakdown products. nih.govrsc.org
Chromatographic Methods for Reaction Monitoring and Purity Assessment in Complex Mixtures (e.g., GC-MS, LC-MS, Preparative Chromatography)
Chromatographic techniques are essential for monitoring the synthesis of this compound, assessing its purity, and isolating it from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring reaction progress, especially for volatile compounds like dioxolanes. researchgate.nethidenanalytical.comresearchgate.net Aliquots can be taken from a reaction mixture to quantify the consumption of reactants and the formation of the product and any byproducts. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their mass spectra. hidenanalytical.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing less volatile or thermally sensitive compounds. It can be used to assess the purity of the final product and to identify non-volatile impurities. UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is particularly effective for analyzing complex mixtures and detecting trace-level hydrolysis products. nih.gov
Preparative Chromatography , such as flash column chromatography, is the standard method for purifying the target compound on a laboratory scale. sorbtech.comed.gov This technique uses a stationary phase (e.g., silica (B1680970) gel) to separate the desired product from unreacted starting materials, catalysts, and byproducts based on differences in polarity, allowing for the isolation of highly pure this compound. sorbtech.com
Summary of Chromatographic Methods and Applications
| Technique | Primary Application | Information Gained |
|---|---|---|
| GC-MS | Reaction Monitoring | Quantification of reactants, products, and volatile byproducts over time. |
| LC-MS / UPLC-MS/MS | Purity Assessment | Detection and identification of non-volatile impurities and degradation products. |
| Preparative Chromatography | Purification | Isolation of the target compound from the crude reaction mixture. |
X-ray Crystallography for Definitive Solid-State Structural Determination
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry with unparalleled accuracy. mdpi.com For a chiral molecule like this compound, crystallography can unambiguously determine the relative and absolute configuration. The resulting structural data, such as unit cell dimensions and space group, serve as an ultimate reference for the compound's identity. researchgate.net
Typical Crystallographic Parameters for a Phenyl-Dioxolane Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~5-10 |
| b (Å) | ~20-25 |
| c (Å) | ~15-20 |
| β (°) | ~95-105 |
| Volume (ų) | ~1500-2000 |
| Z (Molecules per unit cell) | 4 |
Kinetic Studies and Mechanistic Probes (e.g., Isotopic Labeling, Crossover Experiments)
To understand how this compound is formed or how it reacts (e.g., via hydrolysis), kinetic studies and specialized mechanistic experiments are employed.
Kinetic Studies involve monitoring the rate of a reaction under various conditions (e.g., changing temperature, pH, or catalyst concentration). For the acid-catalyzed hydrolysis of this orthoester, reaction rates can be followed using NMR spectroscopy or chromatography to measure the disappearance of the starting material over time. nih.govacs.org Such studies help to determine the reaction order, activation energy, and whether the rate-determining step is the initial protonation, formation of the carboxonium ion, or the attack of water. cdnsciencepub.comacs.orgacs.org
Isotopic Labeling is a powerful technique for tracing the path of atoms through a reaction. wikipedia.org For instance, to study the hydrolysis mechanism of this compound, the reaction can be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O). dalalinstitute.comcdnsciencepub.com By analyzing the products (e.g., ester and ethanol) using mass spectrometry, one can determine where the ¹⁸O atom is incorporated. This helps to confirm which bonds are broken during the reaction, providing direct evidence for the proposed mechanism. cdnsciencepub.comresearchgate.net
Crossover Experiments are designed to distinguish between intramolecular (within a single molecule) and intermolecular (between different molecules) reaction pathways. wikipedia.orgdbpedia.orgslideshare.net To investigate a potential rearrangement or exchange reaction involving this compound, one could prepare a similar orthoester with a distinct label (e.g., a deuterated ethoxy group). By running the reaction with a mixture of the labeled and unlabeled compounds, the product distribution reveals the nature of the mechanism. dalalinstitute.comjsscacs.edu.in If "crossover" products containing parts from both starting materials are formed, it indicates an intermolecular process where fragments are exchanged between molecules. jsscacs.edu.in The absence of such products suggests an intramolecular mechanism. dalalinstitute.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane?
- Methodological Answer : Synthesis typically involves acid-catalyzed acetal formation. For structurally similar dioxolanes (e.g., 2-methylene-4-phenyl-1,3-dioxolane), reactions under acidic conditions (e.g., sulfuric acid) with alcohols or diols are common . For ethoxy-substituted derivatives, stoichiometric control of ethanol or ethoxy precursors is critical. Reaction temperatures (60–80°C) and catalyst loading (1–5 mol%) must be optimized to avoid side reactions like ring-opening .
Q. How can copolymerization kinetics with methyl methacrylate (MMA) be monitored for degradable polymer design?
- Methodological Answer : Controlled radical polymerization (e.g., RAFT) is used to study copolymerization of dioxolanes with MMA. Molar fraction adjustments (≥20% acetal) linearly increase molecular weight () with conversion, as shown via GPC and NMR . Kinetic data should be analyzed using the Mayo-Lewis equation to account for monomer reactivity ratios. Post-polymerization alkaline hydrolysis (5% NaOH, 1 h) confirms degradability, with degree of polymerization (~3) determined by MALDI-TOF .
Q. What analytical techniques are recommended for detecting trace this compound in environmental samples?
- Methodological Answer : Headspace GC-MS is effective for volatile dioxolanes. For example, 2-methyl-1,3-dioxolane was detected in PET bottles at ≤19 ng/mL using this method . Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity for low-concentration analytes in aqueous matrices. Calibration curves should account for matrix effects (e.g., ethanol content) to avoid false positives .
Advanced Research Questions
Q. How do solvent effects influence the hydrolysis mechanisms of substituted 1,3-dioxolanes?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact hydrolysis pathways. For 2-methyl-1,3-dioxolane (A-1 mechanism) and 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism), dioxane-water mixtures accelerate hydrolysis rates comparably due to similar transition-state stabilization . Solvent parameterization (e.g., using Kamlet-Taft ) is recommended to predict rate constants. Computational studies (DFT) can further elucidate solvent interactions with transition states .
Q. What strategies resolve contradictions in copolymer molecular weight distribution (MWD) data for dioxolane-based polymers?
- Methodological Answer : Discrepancies in MWD often arise from uncontrolled radical termination or chain-transfer reactions. Implementing living polymerization techniques (e.g., ATRP with ketene acetals) narrows MWD (Đ = 1.2–1.5) by suppressing termination . Real-time monitoring via in-line FTIR or Raman spectroscopy helps identify side reactions. For ternary copolymers (e.g., MMA-AN-dioxolane), reactivity ratio determination via the Fineman-Ross method is critical to optimize comonomer feed ratios .
Q. How does substituent positioning (e.g., ethoxy vs. methyl groups) affect the thermal stability of 1,3-dioxolane derivatives?
- Methodological Answer : Thermogravimetric analysis (TGA) of analogs like 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane shows that bulky substituents (e.g., phenyl, methyl) enhance thermal stability by sterically hindering ring-opening. Ethoxy groups reduce stability due to electron-donating effects, lowering degradation onset temperatures by ~20–30°C compared to methyl-substituted derivatives . MD simulations can model substituent effects on activation energy for degradation.
Key Research Gaps
- Contradictions : Evidence on solvent effects in hydrolysis (e.g., dioxane vs. DMSO) shows similar trends for A-1 and A-Se2 mechanisms , but further studies are needed to explain why.
- Unresolved Issues : The toxicity profile of degradation products for this compound copolymers remains unverified, unlike nontoxic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
